molecular formula C13H15N3O2 B5745396 6-[(3,4-dimethylphenyl)amino]-3-methylpyrimidine-2,4(1H,3H)-dione CAS No. 59776-24-8

6-[(3,4-dimethylphenyl)amino]-3-methylpyrimidine-2,4(1H,3H)-dione

Cat. No.: B5745396
CAS No.: 59776-24-8
M. Wt: 245.28 g/mol
InChI Key: GRCBYCDNGBXOKU-UHFFFAOYSA-N
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Description

6-[(3,4-dimethylphenyl)amino]-3-methylpyrimidine-2,4(1H,3H)-dione is a heterocyclic compound that belongs to the pyrimidine family Pyrimidines are a class of organic compounds with a six-membered ring containing two nitrogen atoms at positions 1 and 3 This specific compound is characterized by the presence of a dimethylphenyl group attached to the amino group at position 6 and a methyl group at position 3 of the pyrimidine ring

Preparation Methods

The synthesis of 6-[(3,4-dimethylphenyl)amino]-3-methylpyrimidine-2,4(1H,3H)-dione can be achieved through several synthetic routes. One common method involves the reaction of 3,4-dimethylaniline with ethyl acetoacetate in the presence of a base, followed by cyclization with urea or thiourea. The reaction conditions typically include refluxing the mixture in an appropriate solvent such as ethanol or methanol .

Industrial production methods may involve optimizing the reaction conditions to increase yield and purity. This could include using advanced techniques such as microwave-assisted synthesis or employing catalysts to enhance the reaction rate and selectivity.

Chemical Reactions Analysis

6-[(3,4-dimethylphenyl)amino]-3-methylpyrimidine-2,4(1H,3H)-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the pyrimidine ring.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles such as halides or alkoxides.

Common reagents and conditions used in these reactions include acidic or basic catalysts, appropriate solvents, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 6-[(3,4-dimethylphenyl)amino]-3-methylpyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of enzymes involved in DNA synthesis or repair, thereby exhibiting anticancer properties. The exact molecular pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

6-[(3,4-dimethylphenyl)amino]-3-methylpyrimidine-2,4(1H,3H)-dione can be compared with other similar compounds, such as:

    5-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-6-carboxamide: This compound has a similar pyrimidine core but different substituents, leading to distinct chemical and biological properties.

    4-amino-2,6-dimethylpyrimidine: Another pyrimidine derivative with different substitution patterns, which may result in varied reactivity and applications.

The uniqueness of this compound lies in its specific substitution pattern, which imparts unique chemical reactivity and potential biological activities .

Properties

IUPAC Name

6-(3,4-dimethylanilino)-3-methyl-1H-pyrimidine-2,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O2/c1-8-4-5-10(6-9(8)2)14-11-7-12(17)16(3)13(18)15-11/h4-7,14H,1-3H3,(H,15,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRCBYCDNGBXOKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC2=CC(=O)N(C(=O)N2)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30354629
Record name STK068961
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30354629
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59776-24-8
Record name STK068961
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30354629
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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